5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine is a chemical compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.313 g/mol It is characterized by its unique structure, which includes a cyclopentane ring fused to an indolizine core
Vorbereitungsmethoden
The synthesis of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Analyse Chemischer Reaktionen
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine can be compared with other similar compounds, such as:
- 5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent[g]indolizine
- 2,2-Dimethyl-4,5-cyclopenteno-1-aza-bicyclo[4.3.0]octane These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine lies in its specific arrangement of atoms and its resulting chemical behavior .
Eigenschaften
CAS-Nummer |
73825-75-9 |
---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
5,5-dimethyl-1,2,3,6,7,8,9,9b-octahydrocyclopenta[g]indolizine |
InChI |
InChI=1S/C13H21N/c1-13(2)9-10-5-3-6-11(10)12-7-4-8-14(12)13/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
WTCYMRYNWGJCDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CCC2)C3N1CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.